Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
Brand Name: Vulcanchem
CAS No.: 67210-69-9
VCID: VC16114399
InChI: InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H
SMILES:
Molecular Formula: C20H13NO3
Molecular Weight: 315.3 g/mol

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-

CAS No.: 67210-69-9

Cat. No.: VC16114399

Molecular Formula: C20H13NO3

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)- - 67210-69-9

Specification

CAS No. 67210-69-9
Molecular Formula C20H13NO3
Molecular Weight 315.3 g/mol
IUPAC Name 7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one
Standard InChI InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H
Standard InChI Key USXABZNQZQPEAX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is formally identified by the IUPAC name 7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one and possesses the molecular formula C20H13NO3 . Its molecular weight is 315.3 g/mol, and its structure consists of a coumarin core (a benzopyrone system) with three distinct substituents:

  • A hydroxyl group (-OH) at the 7-position,

  • A phenyl group (-C6H5) at the 4-position,

  • A pyridin-3-yl group (-C5H4N) at the 3-position .

The compound’s canonical SMILES representation is C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4, reflecting its fused aromatic rings and substituent orientations.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.67210-69-9
Molecular FormulaC20H13NO3
Molecular Weight315.3 g/mol
IUPAC Name7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4

Structural and Electronic Characteristics

The coumarin scaffold’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enhances solubility and hydrogen-bonding capabilities . The phenyl and pyridyl groups introduce steric bulk and electronic heterogeneity, potentially modulating binding affinities to enzymes or receptors. Computational studies predict moderate hydrophobicity (LogP ≈ 2.8) due to the aromatic substituents, suggesting balanced membrane permeability.

Synthesis and Chemical Modifications

General Synthetic Strategies

While no explicit synthesis protocol for Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is documented, analogous coumarin derivatives are typically synthesized via:

  • Knoevenagel Condensation: Between salicylaldehyde derivatives and active methylene compounds (e.g., diethyl malonate) .

  • Pechmann Reaction: Acid-catalyzed condensation of phenols with β-ketoesters .

  • Multi-Component Reactions (MCRs): As demonstrated in reactions involving 7-hydroxycoumarins, acetylenedicarboxylates, and aldehydes .

For this compound, a plausible route involves reacting 7-hydroxy-4-phenylcoumarin with a pyridine-3-carbaldehyde derivative under basic conditions (e.g., NEt3), followed by purification via column chromatography .

Table 2: Hypothetical Synthesis Conditions

Reactant AReactant BCatalyst/SolventTemperature/TimeYield (Hypothetical)
7-Hydroxy-4-phenylcoumarinPyridine-3-carbaldehydeNEt3/THF25°C, 24 h60–75%

Post-Synthetic Modifications

The hydroxyl group at C7 permits further functionalization, such as:

  • Etherification: Alkylation with alkyl halides to enhance lipophilicity .

  • Glycosylation: Attachment of sugar moieties to improve water solubility .

  • Metal Coordination: Binding to phthalocyanines for photodynamic therapy applications .

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